tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate
CAS No.: 887147-22-0
Cat. No.: VC15893323
Molecular Formula: C13H17ClN4O2
Molecular Weight: 296.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887147-22-0 |
|---|---|
| Molecular Formula | C13H17ClN4O2 |
| Molecular Weight | 296.75 g/mol |
| IUPAC Name | tert-butyl N-(6-chloro-1-methylimidazo[4,5-c]pyridin-4-yl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C13H17ClN4O2/c1-13(2,3)20-12(19)18(5)11-10-8(6-9(14)16-11)17(4)7-15-10/h6-7H,1-5H3 |
| Standard InChI Key | OGQMCAIAAWDWNU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=C2C(=CC(=N1)Cl)N(C=N2)C |
Introduction
tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate is a complex organic compound belonging to the carbamate class, which are esters or salts of carbamic acid. This compound is identified by the Chemical Abstracts Service (CAS) number 887147-22-0 and has a molecular formula of C13H17ClN4O2 with a molecular weight of 296.75 g/mol .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. While detailed synthetic routes are not extensively documented, common methods for synthesizing similar imidazo-pyridine derivatives include reactions involving carbamate formation. Specific conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Chemical Reactivity
tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. The choice of solvent, temperature, and reaction time significantly influences the outcome of these reactions.
Potential Applications
This compound has potential applications in medicinal chemistry and agrochemicals due to the biological activity often associated with carbamate derivatives. It may serve as a building block in the synthesis of more complex molecules with therapeutic or agricultural uses.
Comparison with Similar Compounds
Similar compounds, such as tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate, have shown potential in biological research, including anticancer and antibacterial activities. The structural differences between these compounds can significantly affect their biological properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume